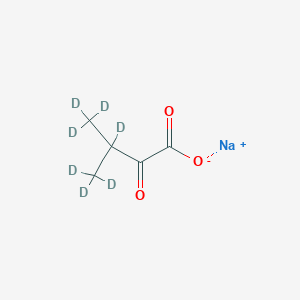
4-cis-Hydroxy Cilostazol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cis-Hydroxy Cilostazol-d5 is a deuterium-labeled derivative of 4’-trans-Hydroxy Cilostazol. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
The synthesis of 4-cis-Hydroxy Cilostazol-d5 involves the deuteration of 4’-trans-Hydroxy Cilostazol. This process typically includes the incorporation of deuterium into the molecular structure of the parent compound. The specific synthetic routes and reaction conditions for this compound are not widely detailed in the available literature. Industrial production methods would likely involve standard organic synthesis techniques, including the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Chemical Reactions Analysis
4-cis-Hydroxy Cilostazol-d5, like its parent compound, can undergo various chemical reactions. These include:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions would depend on the specific transformation desired.
Scientific Research Applications
4-cis-Hydroxy Cilostazol-d5 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Pharmacokinetic Studies: The deuterium labeling allows for the tracking and quantitation of the compound in biological systems, aiding in the study of its pharmacokinetics and metabolism.
Drug Development: The compound is used as a tracer in drug development to understand the metabolic pathways and potential interactions of new drug candidates.
Biological Research: It is used in various in vitro and in vivo studies to investigate the biological effects and mechanisms of action of cilostazol and its derivatives.
Mechanism of Action
The mechanism of action of 4-cis-Hydroxy Cilostazol-d5 is similar to that of cilostazol. Cilostazol works by inhibiting phosphodiesterase III, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and vasodilation. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .
Comparison with Similar Compounds
4-cis-Hydroxy Cilostazol-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
4’-trans-Hydroxy Cilostazol: The non-deuterated parent compound.
Cilostazol: The original drug molecule from which these derivatives are synthesized.
Other Hydroxy Cilostazol Derivatives: Various hydroxy derivatives of cilostazol that may differ in their specific functional groups and isotopic labeling.
Properties
Molecular Formula |
C20H27N5O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
6-[4-[1-(3,3,4,5,5-pentadeuterio-4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27)/i7D2,8D2,16D |
InChI Key |
KFXNZXLUGHLDBB-IYMOSOEYSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)[2H] |
Canonical SMILES |
C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)




![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)


